Cas no 643753-17-7 (2-4-(Phenylamino)phenoxyacetic Acid)

2-4-(Phenylamino)phenoxyacetic Acid is a synthetic organic compound featuring a phenoxyacetic acid backbone substituted with a phenylamino group at the 4-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its aromatic and carboxylic acid functionalities enable versatile derivatization, facilitating applications in drug development, particularly for targeting biologically active molecules. The compound exhibits moderate solubility in polar organic solvents, enhancing its utility in reaction schemes requiring controlled conditions. Its stability under standard laboratory conditions ensures reliable handling and storage. Researchers value this compound for its role in constructing complex molecular frameworks with potential therapeutic or pesticidal properties.
2-4-(Phenylamino)phenoxyacetic Acid structure
643753-17-7 structure
Product Name:2-4-(Phenylamino)phenoxyacetic Acid
CAS No:643753-17-7
MF:C14H13NO3
MW:243.257923841476
CID:3105544
PubChem ID:2396472
Update Time:2025-05-25

2-4-(Phenylamino)phenoxyacetic Acid Chemical and Physical Properties

Names and Identifiers

    • (4-Phenylamino-phenoxy)-acetic acid
    • SMR000370859
    • cid_2396472
    • AKOS008966798
    • MFCD03950789
    • CHEMBL1488869
    • HMS1406M15
    • 643753-17-7
    • MLS000760748
    • Z56862333
    • SR-01000036849
    • MLS-0258798.0001
    • CS-0219642
    • Enamine_004503
    • 2-(4-anilinophenoxy)acetic acid
    • EN300-04560
    • 2-(4-phenylazanylphenoxy)ethanoic acid
    • BDBM65969
    • 2-[4-(phenylamino)phenoxy]aceticacid
    • 2-[4-(phenylamino)phenoxy]acetic acid
    • HMS2653L22
    • SR-01000036849-1
    • 4-(PHENYLAMINO)PHENOXYACETIC ACID
    • TAB75317
    • 2-(4-(phenylamino)phenoxy)acetic acid
    • 855-337-3
    • 2-4-(Phenylamino)phenoxyacetic Acid
    • Inchi: 1S/C14H13NO3/c16-14(17)10-18-13-8-6-12(7-9-13)15-11-4-2-1-3-5-11/h1-9,15H,10H2,(H,16,17)
    • InChI Key: VBJDXERSMNNCTA-UHFFFAOYSA-N
    • SMILES: O(CC(=O)O)C1C=CC(=CC=1)NC1C=CC=CC=1

Computed Properties

  • Exact Mass: 243.08954328g/mol
  • Monoisotopic Mass: 243.08954328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 58.6Ų

2-4-(Phenylamino)phenoxyacetic Acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
P323240-50mg
2-[4-(Phenylamino)phenoxy]acetic Acid
643753-17-7
50mg
$ 70.00 2022-06-03
TRC
P323240-100mg
2-[4-(Phenylamino)phenoxy]acetic Acid
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100mg
$ 95.00 2022-06-03
TRC
P323240-500mg
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$ 365.00 2022-06-03
1PlusChem
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$114.00 2025-02-28
1PlusChem
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$147.00 2025-02-28
1PlusChem
1P00IBTM-250mg
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$186.00 2025-02-28
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1P00IBTM-500mg
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$305.00 2025-02-28
1PlusChem
1P00IBTM-1g
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1PlusChem
1P00IBTM-2.5g
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$833.00 2025-03-15
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1P00IBTM-5g
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$1134.00 2024-04-22

Additional information on 2-4-(Phenylamino)phenoxyacetic Acid

Recent Advances in the Study of 2-4-(Phenylamino)phenoxyacetic Acid (CAS: 643753-17-7)

2-4-(Phenylamino)phenoxyacetic Acid (CAS: 643753-17-7) is a compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in drug discovery, particularly in the modulation of biological pathways relevant to inflammation and cancer. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, mechanism of action, and therapeutic potential.

The compound has been identified as a promising scaffold for the development of novel kinase inhibitors. Kinases play a critical role in cellular signaling, and their dysregulation is often associated with diseases such as cancer and autoimmune disorders. Recent studies have demonstrated that 2-4-(Phenylamino)phenoxyacetic Acid exhibits selective inhibition against specific kinase targets, making it a valuable candidate for further drug development.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers synthesized a series of derivatives based on the 2-4-(Phenylamino)phenoxyacetic Acid scaffold. The study utilized computational modeling and high-throughput screening to identify derivatives with enhanced binding affinity and selectivity. The results indicated that certain modifications to the phenylamino and phenoxyacetic acid moieties could significantly improve the compound's pharmacokinetic properties.

Another key area of research involves the compound's anti-inflammatory properties. A recent preclinical study investigated the effects of 2-4-(Phenylamino)phenoxyacetic Acid on inflammatory cytokines and found that it effectively suppressed the production of pro-inflammatory mediators such as TNF-α and IL-6. These findings suggest potential applications in the treatment of chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

Despite these promising results, challenges remain in the clinical translation of 2-4-(Phenylamino)phenoxyacetic Acid. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further optimization and in vivo studies. Ongoing research is focused on improving the compound's drug-like properties while maintaining its therapeutic efficacy.

In conclusion, 2-4-(Phenylamino)phenoxyacetic Acid (CAS: 643753-17-7) represents a versatile and promising compound in the field of chemical biology and drug discovery. Its ability to modulate key biological pathways makes it a valuable tool for both academic research and pharmaceutical development. Future studies should aim to elucidate its full therapeutic potential and address the remaining challenges in its clinical application.

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